4-((2-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid

medicinal chemistry fluorine conformational control structure–activity relationship

This aspartic acid derivative features a unique ortho-fluorophenyl amide and furan-2-ylmethyl amino motif absent in common kynurenine analogs. The ortho-F atom provides a 19F NMR handle for binding studies, while the furan ring enables metabolic activation for covalent inhibitor design. Ideal for fragment-based screening, AhR target engagement, and kynureninase/KAT assays. Differentiated from para-fluoro or tetrahydrofuran analogs by distinct dihedral angle, H-bonding, and metabolic stability. Secure this exclusive scaffold to advance your competitive research.

Molecular Formula C15H15FN2O4
Molecular Weight 306.293
CAS No. 1098630-83-1
Cat. No. B2924728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid
CAS1098630-83-1
Molecular FormulaC15H15FN2O4
Molecular Weight306.293
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2)F
InChIInChI=1S/C15H15FN2O4/c16-11-5-1-2-6-12(11)18-14(19)8-13(15(20)21)17-9-10-4-3-7-22-10/h1-7,13,17H,8-9H2,(H,18,19)(H,20,21)
InChIKeyKTUIAMGEHRGANI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((2-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid (CAS 1098630-83-1) – Structural Profile & Procurement Context


4-((2-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid (C₁₅H₁₅FN₂O₄, MW 306.29 g/mol) is a synthetic aspartic acid derivative featuring an ortho-fluorophenyl amide at C4 and a furan-2-ylmethyl amino substituent at C2 . The compound belongs to the 4-oxobutanoic acid class, which includes known kynurenine analogues and aryl-hydrocarbon receptor (AhR) ligand scaffolds. Its dual heterocycle–fluoroaryl architecture differentiates it from common kynurenine-pathway intermediates and positions it as a candidate probe for immunological, oncological, and neurological target engagement studies.

4-((2-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid – Why Analog Substitution Is Not Straightforward


In-class 4-oxobutanoic acid derivatives cannot be trivially interchanged because the ortho-fluorine substitution pattern critically modulates aryl-ring dihedral angle, hydrogen-bonding capacity, and metabolic stability relative to para-fluoro, chloro, or unsubstituted phenyl congeners [1]. Simultaneously, the furan-2-ylmethyl group imparts distinct electronic and solvation properties compared to tetrahydrofuran, thiophene, or benzyl analogues, potentially altering target binding kinetics and off-target profiles. The combination of these two pharmacophoric elements in a single scaffold creates a structural micro-environment that is not reproduced by simple isosteric replacement, making direct head-to-head biological comparison essential before selecting a surrogate compound.

4-((2-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid – Quantitative Differentiation Evidence


Ortho-Fluorine Conformational Bias vs. Para-Fluoro Analog

Ortho-fluorination of the phenyl ring introduces a steric and electronic bias that reduces the rotational freedom of the aryl–amide bond compared to the para-fluoro analogue 4-(4-fluorophenyl)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid. Literature precedent demonstrates that ortho-fluoro substituents in benzanilide systems can increase the barrier to rotation by 2–4 kcal/mol relative to para-substituted congeners, enforcing a more rigid bioactive conformation [1]. This conformational restriction can translate into entropically favored target binding and reduced off-target interactions.

medicinal chemistry fluorine conformational control structure–activity relationship

Furan vs. Tetrahydrofuran Analog: Aromaticity and Metabolic Susceptibility

The furan-2-ylmethyl group is an electron-rich aromatic heterocycle, whereas the tetrahydrofuran (THF) analogue 4-((2-fluorophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid bears a saturated oxygen heterocycle. Furan rings can undergo metabolic epoxidation leading to reactive intermediates, while THF is generally metabolically more stable but lacks π-stacking capability. Quantitative class-level data indicate that furan-containing compounds exhibit approximately 3- to 10-fold higher affinity for CYP2E1-mediated oxidation than their saturated counterparts, which can be advantageous for covalent inhibitor design or detrimental for systemic exposure depending on the desired application [1].

drug metabolism heterocycle stability CYP inhibition

Predicted ADME Differentiation: LogP and Solubility Comparison

The target compound contains three hydrogen-bond donors (carboxylic acid, two secondary amines) and a fluorine atom, yielding a predicted LogP of approximately 1.8–2.2 and moderate aqueous solubility (~0.1–0.5 mg/mL) based on consensus in silico tools . In contrast, the 4-nitrophenyl analogue 3-((furan-2-ylmethyl)amino)-4-((4-nitrophenyl)amino)-4-oxobutanoic acid is predicted to have a higher LogP (~2.5–3.0) and lower solubility due to the electron-withdrawing nitro group, while the 3-hydroxyphenyl analogue 2-((furan-2-ylmethyl)amino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid is predicted to have a lower LogP (~1.0–1.5) but potential for Phase II glucuronidation. These differential physicochemical properties directly influence formulation strategy, assay compatibility, and in vivo exposure.

ADME prediction LogP aqueous solubility drug-likeness

4-((2-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid – Prioritized Application Scenarios


Chemical Probe for Kynurenine Pathway Enzyme Profiling

Based on its structural homology to kynurenine, the compound can serve as a competitive inhibitor or substrate analog for kynureninase, kynurenine aminotransferase (KAT), or aryl hydrocarbon receptor (AhR) target engagement assays. The ortho-fluorine atom provides a 19F NMR handle for monitoring binding events and conformational changes [1].

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 306 Da and acceptable predicted lead-likeness, the compound meets fragment-library criteria. Its dual heterocycle–fluoroaryl architecture expands chemical diversity in screening collections aimed at protein–protein interaction targets and allosteric pockets that accommodate aryl-rich pharmacophores [1].

Covalent Inhibitor Lead Optimization Starting Point

The furan ring can undergo metabolic activation to an electrophilic epoxide intermediate, enabling mechanism-based covalent modification of target cysteine residues. This property, absent in the tetrahydrofuran analog, makes the compound a valuable template for designing covalent inhibitors with tunable reactivity [1].

Quote Request

Request a Quote for 4-((2-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.